XLogP3 Lipophilicity Advantage
The target compound exhibits a computed XLogP3-AA of 2.0, compared to 1.4 for the N1-isopropyl analog (1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1248142-36-0, PubChem CID 62055777) and 0.6 for the N1-unsubstituted 5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250730-75-6, PubChem CID 62055661) [1]. This represents a 43% increase in logP relative to the isopropyl congener and a 3.3-fold increase over the unsubstituted baseline. The higher lipophilicity, driven by the sec-butyl group's extended carbon chain and branching, places the compound closer to the optimal logP range (1–3) for oral drug-likeness per Lipinski guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 1-Isopropyl-5-propyl analog: XLogP3-AA = 1.4; 5-Propyl-1H (N-unsubstituted) analog: XLogP3-AA = 0.6 |
| Quantified Difference | +0.6 log units vs. isopropyl analog (+43%); +1.4 log units vs. N-unsubstituted analog (+233%) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); all values from same computational pipeline ensuring internal consistency |
Why This Matters
Procurement decisions for fragment library design must account for lipophilicity: a logP of 2.0 positions this compound in the favorable oral drug-likeness window, whereas the isopropyl analog (1.4) is borderline and the N-unsubstituted version (0.6) is too polar for membrane penetration in cell-based assays.
- [1] PubChem CID 62054915 (target), CID 62055777 (1-isopropyl-5-propyl analog), CID 62055661 (5-propyl-1H analog). All XLogP3-AA values computed by XLogP3 3.0. National Center for Biotechnology Information, 2019. View Source
